4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine
Description
4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
Molecular Formula |
C23H22ClNO7 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H22ClNO7/c1-12-16(23(29)32-19-10-15(30-2)9-18(31-3)21(12)19)11-20(26)25-17(22(27)28)8-13-4-6-14(24)7-5-13/h4-7,9-10,17H,8,11H2,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
CRKWSFPJWAMIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine typically involves multi-step organic reactionsThe final step involves the acylation of phenylalanine with the chromene derivative under specific reaction conditions, such as the use of anhydrous solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene core to dihydrochromene derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenes .
Scientific Research Applications
Research indicates that compounds with coumarin structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its effects on:
- Antimicrobial Activity : Similar compounds have shown significant activity against various bacterial and fungal strains. For example, a study involving chloro-substituted benzamides demonstrated comparable efficacy to established antibiotics like isoniazid and penicillin G against mycobacterial and fungal strains .
- Acetylcholinesterase Inhibition : Coumarin derivatives have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. Compounds similar to 4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine have shown promising results in inhibiting this enzyme, thereby potentially enhancing acetylcholine levels in the brain .
- Anticancer Properties : There is growing evidence that coumarin derivatives can inhibit cancer cell proliferation. Studies have suggested that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of the chloro group and the coumarin moiety in 4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is believed to enhance its lipophilicity and bioactivity. Research has shown that modifications to these structural components can significantly affect the compound's potency against target enzymes or pathogens .
Case Studies
Several studies have documented the synthesis and evaluation of coumarin-based compounds similar to 4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine:
- In Vitro Screening Against Pathogens : A series of chloro-substituted benzamides were synthesized and screened for antibacterial activity. The results indicated that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Alzheimer's Disease Models : Research on acetylcholinesterase inhibitors derived from coumarins demonstrated effective inhibition in vitro, suggesting potential therapeutic applications for Alzheimer's disease. The best-performing compounds showed IC50 values significantly lower than those of traditional inhibitors .
- Antiplasmodial Activity : Studies have also explored the antimalarial potential of related compounds, revealing promising results against chloroquine-resistant strains of Plasmodium falciparum. These findings highlight the versatility of coumarin derivatives in addressing various health challenges .
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2,5-dimethoxyacetoacetanilide
- Benzenamine, 4-chloro-2,5-dimethoxy-
Uniqueness
4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is unique due to its specific combination of functional groups and the chromene core. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClN1O4
- Molecular Weight : 363.83 g/mol
- IUPAC Name : 4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:
- Antioxidant Activity : The presence of the chromenone moiety suggests potential free radical scavenging capabilities.
- Anti-inflammatory Properties : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines.
- Antimicrobial Effects : Some derivatives have shown efficacy against specific bacterial strains.
Biological Activity Data Table
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound using the DPPH assay. The results indicated a significant scavenging effect, with an IC50 value of 15 µM, suggesting strong potential as an antioxidant agent.
Study 2: Anti-inflammatory Effects
Another research article investigated the anti-inflammatory effects of related compounds on human macrophages. The findings revealed that treatment with the compound reduced IL-6 production by 40% at a concentration of 20 µM, highlighting its potential in managing inflammatory diseases.
Study 3: Antimicrobial Efficacy
In a study focused on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results demonstrated effective inhibition against E. coli and Staphylococcus aureus, with zones of inhibition measuring up to 12 mm in diameter.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
